molecular formula C10H11FO2 B1265496 4-(4-Fluorophenyl)butanoic acid CAS No. 589-06-0

4-(4-Fluorophenyl)butanoic acid

Cat. No.: B1265496
CAS No.: 589-06-0
M. Wt: 182.19 g/mol
InChI Key: XVQYBBYOYJXQBF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of butanoic acid where a fluorophenyl group is attached to the fourth carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Fluorophenyl)butanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with butanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluorophenylboronic acid is coupled with a butanoic acid derivative in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(4-Fluorophenyl)butanone.

    Reduction: 4-(4-Fluorophenyl)butanol.

    Substitution: 4-(4-Aminophenyl)butanoic acid or 4-(4-Mercaptophenyl)butanoic acid.

Scientific Research Applications

4-(4-Fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)butanoic acid
  • 4-(4-Bromophenyl)butanoic acid
  • 4-(4-Methylphenyl)butanoic acid

Uniqueness

4-(4-Fluorophenyl)butanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

4-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQYBBYOYJXQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207628
Record name 4-(p-Fluorophenyl)butyric acid
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Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-06-0
Record name 4-(4-Fluorophenyl)butanoic acid
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Record name 4-(p-Fluorophenyl)butyric acid
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Record name 4-(p-Fluorophenyl)butyric acid
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Record name 4-(p-fluorophenyl)butyric acid
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Record name 4-(4-Fluorophenyl)butyric Acid
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Synthesis routes and methods I

Procedure details

A mixture of 3-(4-fluorobenzoyl)propanoic acid (42.3 g, 0.22 mol) and 10% Palladium on carbon (3 g) in acetic acid (250 mL) was hydrogenated at 50 psi and 25° C. for 6 h. The mixture was filtered and concentrated in vacuo. The residue was distilled at 0.02 mm Hg and the product crystallized to give 4-(4-fluorophenyl)butyric acid as a white solid (97%). m.p., 44°-46.2° C. (lit. J. Am. Chem. Soc. 89, 386, 1967; m.p., 45.5°-46.5° C.).
Quantity
42.3 g
Type
reactant
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3 g
Type
catalyst
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250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

0.076 mol of the compound obtained in Step C is introduced in a 500 ml round-bottomed flask, and then 250 ml of water and 0.152 mol of NaOH are added. The reaction mixture is stirred for 12 hours at ambient temperature. The reaction mixture is then acidified with 3M HCl and is extracted twice with ethyl ether. The organic phase is dried over MgSO4 and evaporated under reduced pressure to obtain the title product in the form of a white solid.
Quantity
0.076 mol
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0 (± 1) mol
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0.152 mol
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250 mL
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solvent
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Synthesis routes and methods IV

Procedure details

At 0° C., chlorotrimethylsilane (10.6 ml, 84.1 mmol) was added dropwise to a solution of 4-(4-fluorophenyl)-4-oxobutanoic acid (15.0 g, 76.5 mmol) and triethylamine (11.7 ml, 84.1 mmol) in THF (200 ml). The reaction mixture was stirred for 20 min at 0° C. The solid was filtered off. The solvent was removed from the solution. The residue was dissolved in DCM (200 ml). Triethylsilane (40 ml, 252 mmol) was added. An 1 N solution of titan(IV) chloride in DCM (229 ml, 229 mmol) was added dropwise while cooling with a water bath. The reaction mixture was stirred for 16 hours at room temperature. It was given onto ice water (300 ml). The phases were separated. The aqueous phase was extracted with DCM (100 ml). The combined organic phases were extracted with a saturated aqueous solution of sodium hydrogen carbonate (3×150 ml). The sodium hydrogen carbonate phases were combined and acidified with 1 N hydrochloric acid to pH 2. They were extracted with ethyl acetate (5×150 ml). The combined ethyl acetate layers were dried. The solvent was removed in vacuo to give 7.4 g of crude 4-(4-fluorophenyl)butyric acid, which was used in the next step without further purification.
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10.6 mL
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15 g
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11.7 mL
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200 mL
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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